Lysine 3-methyl-2-oxovalerate
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Overview
Description
Lysine 3-methyl-2-oxovalerate is a chemical compound with the molecular formula C12H24N2O5 It is a derivative of lysine, an essential amino acid, and is characterized by the presence of a 3-methyl-2-oxovalerate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysine 3-methyl-2-oxovalerate typically involves the reaction of lysine with 3-methyl-2-oxovaleric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet industrial demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Lysine 3-methyl-2-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield 3-methyl-2-oxovaleric acid derivatives, while reduction may produce corresponding alcohols.
Scientific Research Applications
Lysine 3-methyl-2-oxovalerate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of lysine 3-methyl-2-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxovaleric acid: A related compound that shares similar structural features.
2-Oxo-3-methylpentanoate: Another similar compound with comparable chemical properties.
Uniqueness
Lysine 3-methyl-2-oxovalerate is unique due to its specific combination of lysine and 3-methyl-2-oxovalerate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
78000-31-4 |
---|---|
Molecular Formula |
C12H24N2O5 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-3-4(2)5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |
InChI Key |
GAUMOFPVRTZSPS-JEDNCBNOSA-N |
Isomeric SMILES |
CCC(C)C(=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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